6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione typically involves the reaction of 4-methylbenzaldehyde with acetylacetone in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through a Claisen-Schmidt condensation followed by an aldol condensation to form the desired product.
Industrial Production Methods
the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-(p-tolyl)hexane-1,3-dione can undergo various chemical reactions, including:
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 6-oxo-1-(4-methylphenyl)hexane-1,3-dione.
Reduction: Formation of 6-hydroxy-1-(4-methylphenyl)hexane-1,3-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-1-(p-tolyl)hexane-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione is not well-defined. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1-phenylhexane-1,3-dione: Similar structure but lacks the 4-methyl group on the phenyl ring.
6-Hydroxy-1-(4-chlorophenyl)hexane-1,3-dione: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
6-Hydroxy-1-(p-tolyl)hexane-1,3-dione is unique due to the presence of both a hydroxy group and a 4-methylphenyl group, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
6-hydroxy-1-(4-methylphenyl)hexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10-4-6-11(7-5-10)13(16)9-12(15)3-2-8-14/h4-7,14H,2-3,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITBBIDGKBBHGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377410 |
Source
|
Record name | 6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69745-21-7 |
Source
|
Record name | 6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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